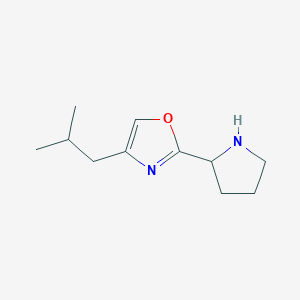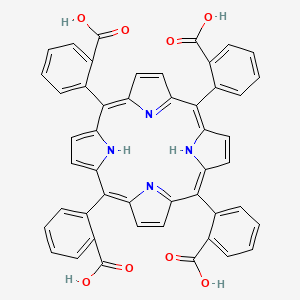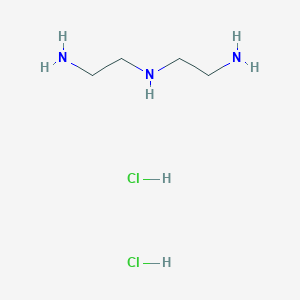
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride is a chemical compound with the molecular formula C4H13N3·2HCl. It is also known as diethylenetriamine dihydrochloride. This compound is a derivative of ethylenediamine and is characterized by the presence of two amino groups and one ethylene group. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include a temperature range of 50°C to 150°C and a pressure range of 5 MPa to 25 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as ethylenediamine and ethylene oxide, are fed into the reactor, and the reaction is carefully controlled to ensure high yield and purity. The resulting product is then purified and crystallized to obtain the dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the preparation of various biochemical reagents and as a chelating agent.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride involves its ability to interact with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, which is particularly useful in chelation therapy and catalysis. The compound can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
Diethylenetriamine: A triamine with three amino groups.
Triethylenetetramine: A tetramine with four amino groups.
Uniqueness
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride is unique due to its specific structure, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactivity and complex formation.
Eigenschaften
CAS-Nummer |
3488-90-2 |
|---|---|
Molekularformel |
C4H15Cl2N3 |
Molekulargewicht |
176.09 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H13N3.2ClH/c5-1-3-7-4-2-6;;/h7H,1-6H2;2*1H |
InChI-Schlüssel |
ZMPMYPQIIMYNGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


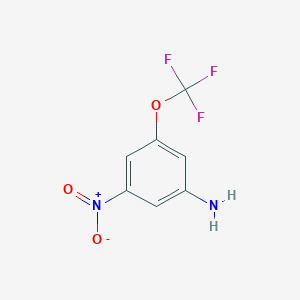

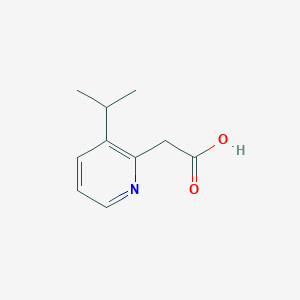
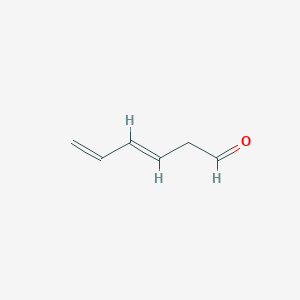
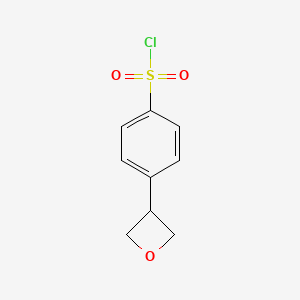
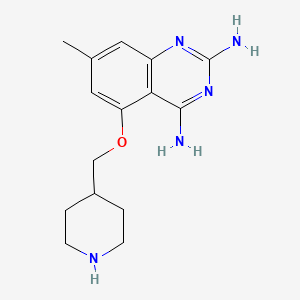
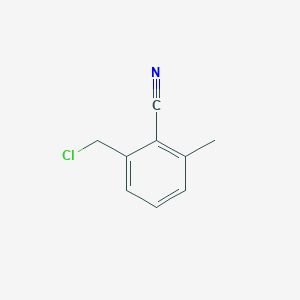
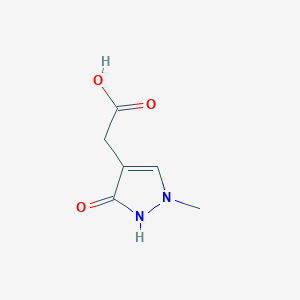
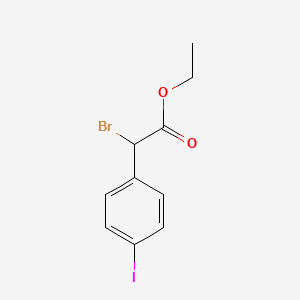

![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
